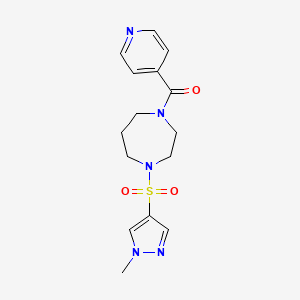
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone represents a novel class of bioactive molecules that exhibit a range of biological activities. This article delves into its synthesis, mechanism of action, and various biological applications, supported by detailed research findings and case studies.
1. Chemical Structure and Synthesis
The compound consists of a pyrazole moiety linked to a diazepane and a pyridine ring, which contributes to its unique biological properties. The synthesis typically involves:
- Formation of the Pyrazole Moiety : Reaction of 1-methyl-1H-pyrazole with sulfonyl chloride under basic conditions.
- Diazepane Ring Formation : Tosylation of 1,4-diazepane using tosyl chloride.
- Coupling Reaction : Final coupling of the pyrazole sulfonyl chloride with the tosylated diazepane.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to therapeutic effects. Research indicates potential interactions with:
- Enzymes : Inhibition or activation depending on the target.
- Receptors : Binding affinity that can lead to altered signaling pathways.
3.1 Antimicrobial Properties
Studies have shown that derivatives of pyrazole exhibit significant antimicrobial activity against various pathogens. For instance:
- Compounds similar to the target molecule have demonstrated effective inhibition against E. coli, S. aureus, and Klebsiella pneumoniae .
- Specific pyrazole derivatives have shown up to 93% inhibition of interleukin-6 (IL-6), indicating anti-inflammatory potential .
3.2 Anticancer Activity
The compound has been investigated for its anticancer properties:
- In vitro studies reveal that certain pyrazole derivatives exhibit cytotoxicity against cancer cell lines such as HeLa cells .
- Structure–activity relationship (SAR) studies suggest modifications can enhance efficacy against specific cancer types .
3.3 Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Pyrazole derivatives have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators .
4. Case Studies and Research Findings
5. Conclusion
The compound This compound exhibits promising biological activities across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research into its mechanisms and structural modifications may further enhance its efficacy and lead to new therapeutic applications.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of synergistic effects with existing therapies.
Propriétés
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-18-12-14(11-17-18)24(22,23)20-8-2-7-19(9-10-20)15(21)13-3-5-16-6-4-13/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPZIZYEXOZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














